molecular formula C17H15BrClNO B1628843 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride CAS No. 1170560-78-7

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride

Cat. No.: B1628843
CAS No.: 1170560-78-7
M. Wt: 364.7 g/mol
InChI Key: KIMSLGDHCFCQOM-UHFFFAOYSA-N
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Description

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride is a halogenated Betti base derivative characterized by a naphthalen-2-ol core substituted with an amino-(4-bromo-phenyl)methyl group. This compound is synthesized via hydrolysis of naphtho[1,2-e][1,3]oxazine precursors or condensation reactions involving halogenated anilines and aldehydes .

Properties

IUPAC Name

1-[amino-(4-bromophenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO.ClH/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMSLGDHCFCQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588731
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170560-78-7
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure adapted from, 4-bromobenzaldehyde reacts with 2-naphthol and morpholine at 120°C under nitrogen to form a tertiary amine derivative. To achieve the primary amine structure of the target compound, morpholine is substituted with ammonium chloride. The reaction proceeds via imine intermediate formation, followed by nucleophilic attack by 2-naphthol’s hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl and amine groups stabilizes the product.

Key Parameters:

  • Temperature: 120°C (prevents premature decomposition of ammonia sources).
  • Catalyst: None required (heat-driven condensation).
  • Yield: ~70–80% (estimated based on analogous Betti reactions).

Post-Synthetic Modification to Hydrochloride Salt

The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt. Crystallization from ethyl acetate yields pure product, as demonstrated in for related structures.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves hydrogenating a nitro-containing precursor, 1-[(4-bromo-phenyl)(nitromethyl)]-naphthalen-2-ol, to the amine, followed by HCl treatment. This method draws parallels to the synthesis of 4-bromo-2-aminophenol described in.

Synthesis of Nitro Intermediate

The nitro precursor is synthesized via nitration of 1-[(4-bromo-phenyl)methyl]naphthalen-2-ol. However, direct nitration risks bromine displacement; thus, a protective Mannich reaction with formaldehyde and ammonium nitrate is employed.

Hydrogenation Conditions and Catalyst Design

Hydrogenation uses a Fe-Cr modified Raney-Ni catalyst, as detailed in. The catalyst is prepared by immersing Raney-Ni in aqueous ferric nitrate and chromium nitrate, followed by alkaline treatment to deposit Fe-Cr oxides on the Ni surface. This modification reduces debromination from 1.5% to 0.3% and increases nitro conversion to 100%.

Representative Procedure ():

  • Catalyst Preparation:
    • Raney-Ni (5.0 g) is mixed with Fe(NO₃)₃ (0.023 mol) and Cr(NO₃)₃ (0.015 mol) in water.
    • NaOH (5 wt%) adjusts pH to 8.0, forming Fe-Cr oxides on Ni.
    • Catalyst is washed and solvent-exchanged with methanol.
  • Hydrogenation:
    • Nitro precursor (1 mol) in methanol with 1.2 mol% catalyst.
    • H₂ at ambient pressure, 45 min reaction time.
    • Yield: 90.0% (post filtration and vacuum distillation).

Comparative Data:

Catalyst Type Nitro Conversion (%) Debromination (%) Yield (%)
Fe-Cr Modified Ni 100 0.3 90.0
Fe Modified Ni 98 1.5 81.5
Cr Modified Ni 95 2.1 78.0

Reductive Amination Approach

Reductive amination offers a one-pot route by condensing 4-bromobenzaldehyde, 2-naphthol, and ammonia into an imine, followed by in situ reduction. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, operating under mild acidic conditions (pH 6–7).

Reaction Dynamics

  • Imine Formation: 4-Bromobenzaldehyde and ammonium acetate react in methanol at 50°C to form the imine intermediate.
  • Reduction: NaBH₃CN selectively reduces the imine to the amine without affecting the bromine substituent.
  • Workup: HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Advantages:

  • Avoids high-temperature steps, preserving thermolabile groups.
  • Yields ~75–85% with minimal byproducts.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the hydrochloride salt include purity (>99%), residual solvents, and heavy metal content.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, OH), 7.85–7.35 (m, 10H, naphthyl + bromophenyl), 4.92 (s, 1H, CHNH₂), 2.50 (br s, 2H, NH₂).
  • HPLC: Retention time = 12.3 min (C18 column, MeOH:H₂O 70:30).

Stability Profiling

The compound is stable at ambient temperature for >24 months when protected from light and moisture.

Industrial-Scale Production Considerations

Apollo Scientific’s patented process emphasizes cost-effective catalyst recycling and solvent recovery. Methanol from hydrogenation steps is distilled and reused, reducing waste.

Economic Metrics:

  • Catalyst Lifespan: 10 cycles without activity loss.
  • Production Cost: ~$535/kg (1 g scale).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

The electron-withdrawing bromine atom on the phenyl ring facilitates substitution reactions under mild conditions.

Reaction TypeReagents/ConditionsProductYieldSource
HydrodehalogenationH₂, Pd/C, EtOH, 25°C1-[Amino-(phenyl)-methyl]-naphthalen-2-ol85–92%
MethoxylationNaOMe, DMF, 80°C, 6 h1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol78%
AminationNH₃, CuI, 100°C, 12 h1-[Amino-(4-amino-phenyl)-methyl]-naphthalen-2-ol65%

Key Notes :

  • The bromine atom’s position para to the methylamino group enhances electrophilicity, enabling substitution without harsh conditions .

  • Palladium-catalyzed hydrogenolysis is highly efficient for debromination .

Oxidation Reactions

The hydroxyl and amino groups participate in oxidation pathways.

Reaction TypeReagents/ConditionsProductOutcomeSource
Quinone FormationKMnO₄, H₂SO₄, 0°C, 2 h1-[Amino-(4-bromo-phenyl)-methyl]-1,2-naphthoquinone70% conversion
N-OxidationmCPBA, CH₂Cl₂, RT, 4 hCorresponding N-oxide derivative88% yield

Mechanistic Insight :

  • The hydroxyl group’s electron-donating effect stabilizes radical intermediates during quinone formation.

  • N-Oxidation proceeds via electrophilic attack on the amine’s lone pair .

Condensation and Cyclization Reactions

The amino and hydroxyl groups enable heterocycle formation.

Mannich-Type Reactions

The amino group participates in three-component couplings:

text
**Example**: 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol + CH₂O + R₂NH → Tertiary aminonaphthols
  • Yields: 45–95% under solvent-free conditions at 60°C .

Reduction Reactions

Selective reductions modify the compound’s core structure.

Target SiteReagents/ConditionsProductYieldSource
C=N BondNaBH₄, MeOH, 0°C, 1 h1-[(4-Bromo-phenyl)(methylamino)-methyl]-naphthalen-2-ol80%
Aromatic RingLiAlH₄, THF, reflux, 6 hPartially hydrogenated tetrahydronaphthalene derivatives72%

Selectivity :

  • Borohydrides preferentially reduce imine intermediates over aromatic systems .

Acid-Base Reactivity and Salt Formation

The hydrochloride salt dissociates in polar solvents, influencing reactivity:

text
**Protonation States**: - Amino group: Protonated in acidic media (pH < 4), enhancing electrophilic substitution. - Hydroxyl group: Deprotonated in basic media (pH > 10), facilitating oxidation[1][3].

Solubility :

  • Highly soluble in DMF, DMSO; sparingly soluble in EtOH, H₂O .

Scientific Research Applications

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Properties

Compound Name Molecular Formula Substituents Dihedral Angle (Aromatic Rings) Hydrogen Bonding Crystal System/Space Group Reference ID
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride C₁₇H₁₄BrClNO 4-Br-C₆H₄, -NH₃⁺Cl⁻ 76.59° (naphthol/4-Br-C₆H₄) N–H···O, O–H···N (intramolecular) Triclinic/P1
1-[Amino-(4-chlorophenyl)-methyl]-6-bromonaphthalen-2-ol C₁₇H₁₃BrClNO 4-Cl-C₆H₄, 6-Br 76.59° (naphthol/4-Cl-C₆H₄) N–H···O, C–H···π Triclinic/P1
1-((4-Bromophenyl)(morpholino)methyl)naphthalen-2-ol C₂₁H₂₀BrNO₂ 4-Br-C₆H₄, morpholine Not reported O–H···N (intermolecular) Monoclinic/P2₁/c
1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol C₁₇H₁₁Cl₂NO 3,4-Cl₂-C₆H₃, imine 29.00° (naphthol/Cl₂-C₆H₃) O–H···N, C–H···O Orthorhombic/Pbca

Key Observations :

  • Conformational Flexibility : The dihedral angle between the naphthol and aryl rings (~76.59°) is consistent across bromo and chloro derivatives, suggesting a conserved twisted conformation stabilized by intramolecular O–H···N hydrogen bonds .
  • Crystal Packing: Triclinic systems (P1 space group) dominate in halogenated Betti bases, with packing driven by N–H···O and C–H···π interactions. Morpholine-substituted analogs adopt monoclinic systems due to bulkier substituents .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Data of Analogous Compounds

Compound Name Melting Point (°C) Yield (%) Bioactivity (IC₅₀ or MIC) Solubility Profile Reference ID
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine 105–107 72 Antimicrobial (MIC: 0.23 µg/mL) Low in polar solvents
1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol 65–70 83 Antioxidant (DPPH scavenging: 78% at 100 µM) Moderate in chloroform
1-[Amino-(4-chlorophenyl)-methyl]-6-bromonaphthalen-2-ol Not reported Not reported Anticancer (MCF-7: IC₅₀ = 12 µM) Insoluble in water
1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol 375 K (~102°C) Not reported Not reported Soluble in methanol

Key Observations :

  • Antimicrobial Activity : Thiazole-containing bromophenyl analogs exhibit potent antimicrobial activity (MIC: 0.23 µg/mL), likely due to thiazole’s electron-withdrawing effects enhancing membrane penetration .
  • Anticancer Potential: Chloro-substituted derivatives show moderate anticancer activity against breast cancer (MCF-7), suggesting halogen size (Cl vs. Br) may modulate target specificity .
  • Solubility : Hydrochloride salts (e.g., the target compound) typically exhibit improved aqueous solubility compared to neutral analogs, facilitating drug formulation .

Biological Activity

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride, with the CAS number 1170560-78-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its antibacterial and antifungal activities, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₄BrClNO, and it has a molecular weight of 364.66 g/mol. The presence of the bromine atom and the amino group in its structure is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₄BrClNO
Molecular Weight364.66 g/mol
CAS Number1170560-78-7
Storage TemperatureAmbient

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various compounds containing similar structural features to this compound. For instance, compounds with bromine and amino substitutions have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit protein synthesis. The presence of electron-withdrawing groups like bromine enhances this activity by increasing the electron density on the aromatic ring, making it more reactive towards bacterial enzymes.
  • Case Studies :
    • A study examining similar alkaloids reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
    • Another study found that derivatives with hydroxy and bromo substitutions exhibited MIC values as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans .

Antifungal Activity

In addition to antibacterial properties, this compound may exhibit antifungal activity. The structural characteristics that confer antibacterial properties are often similar to those that provide antifungal effects.

  • Mechanism of Action : Antifungal activity is generally linked to the inhibition of ergosterol synthesis or disruption of fungal cell membranes.
  • Research Findings :
    • Compounds with similar structures have shown antifungal efficacy against C. albicans, with MIC values reported between 16.69 to 78.23 µM .
    • A comparative analysis indicated that modifications in the phenyl ring significantly influenced antifungal potency, suggesting that further structural optimization could enhance efficacy .

Summary of Biological Activities

Activity TypeTarget OrganismsMIC Values (mg/mL)
AntibacterialStaphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
AntifungalCandida albicans0.0048
Bacillus mycoides0.0048

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride?

  • Methodology : The compound can be synthesized via a Betti-type reaction, which involves condensing a naphthol derivative with a bromophenyl-substituted aldehyde or ketone, followed by hydrolysis of intermediate oxazine derivatives. For example, hydrolysis of 8-bromo-1,3-bis(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine in acidic conditions yields the target compound. Purification is achieved through slow evaporation of ethyl acetate solutions to obtain single crystals suitable for structural analysis .
  • Key Parameters : Reaction temperature (room temperature to reflux), solvent choice (ethyl acetate for crystallization), and acid concentration (e.g., HCl for hydrolysis).

Q. How is the molecular and crystal structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. A Rigaku Mercury CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is typically used. Data refinement includes absorption correction (multi-scan) and least-squares optimization (R factor < 0.05). For example, the compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 4.8026 Å, b = 10.785 Å, c = 15.086 Å, and angles α = 67.64°, β = 79.43°, γ = 85.32° .
  • Structural Insights : The naphthol ring is nearly planar (Br deviation: 0.012 Å), and the dihedral angle between naphthol and bromophenyl rings is ~76.6°, indicating a twisted conformation .

Q. What intermolecular interactions stabilize the crystal lattice?

  • Methodology : Hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking interactions are analyzed using SCXRD data. For instance, the crystal packing is stabilized by N–H⋯O hydrogen bonds (2.09–2.15 Å) forming [100] chains, weak C–H⋯π interactions (3.42 Å), and π-π stacking between bromophenyl and naphthol rings (centroid distance: 3.76 Å) .

Advanced Research Questions

Q. How can chirality and enantiomeric resolution be addressed in this compound?

  • Methodology : The stereocenter at C11 has an R configuration, but crystal symmetry generates a racemic mixture. To resolve enantiomers, use chiral chromatography (e.g., Chiralpak IA/IB columns) with polar mobile phases (hexane/isopropanol). Alternatively, asymmetric synthesis via chiral catalysts (e.g., BINOL-derived ligands) can directly yield enantiopure products .
  • Analytical Validation : Circular dichroism (CD) spectroscopy or X-ray anomalous scattering confirms absolute configuration .

Q. What computational methods are suitable for modeling its supramolecular interactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the molecular geometry and predict hydrogen bond strengths. Molecular dynamics (MD) simulations (e.g., AMBER force field) model crystal packing using SCXRD data (e.g., unit cell parameters from ).
  • Outputs : Electron density maps, interaction energies (e.g., O–H⋯N: ~25 kJ/mol), and packing efficiency metrics .

Q. How can its stability under varying pH and temperature conditions be evaluated?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (e.g., TGA onset ~200°C).
  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC-UV at 254 nm. Use solid-phase extraction (SPE) with HLB cartridges for sample cleanup .
    • Key Findings : Hydrochloride salts generally exhibit enhanced aqueous stability but may degrade under strongly alkaline conditions.

Q. What strategies are recommended for analyzing this compound in complex matrices (e.g., biological samples)?

  • Methodology :

  • Extraction : SPE with Oasis HLB sorbents (60 mg, 3 cc), preconditioned with methanol and water. Elute with methanol:acetone (9:1).
  • Detection : LC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z 362 → 285 for quantification). Validate using deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) .
    • Optimization : Adjust mobile phase (0.1% formic acid in water/acetonitrile) to resolve peaks from matrix interferences.

Data Contradictions and Resolution

  • Stereochemical Ambiguity : While SCXRD confirms the R configuration at C11, the racemic nature of the crystal necessitates additional CD or enantioselective synthesis data to validate chirality in solution .
  • Thermal Parameters : Reported decomposition temperatures (TGA) may vary with crystallinity; repeat analyses under inert atmospheres (N2) to minimize oxidation artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride

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